heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a heptyl chain and a pyrazole ring, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with heptylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) at a temperature range of 0°C to 85°C. The process involves multiple steps, including the formation of intermediate compounds and their subsequent reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl or pyrazole moiety is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions at low temperatures.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: A related compound with similar structural features but different functional groups.
5-Amino-pyrazoles: Known for their use in the synthesis of diverse heterocyclic compounds.
Imidazole-containing compounds: Share some structural similarities and are used in similar applications .
Uniqueness
Heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine stands out due to its unique combination of a heptyl chain and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H29N3 |
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Molecular Weight |
251.41 g/mol |
IUPAC Name |
N-[(5-methyl-2-propylpyrazol-3-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C15H29N3/c1-4-6-7-8-9-10-16-13-15-12-14(3)17-18(15)11-5-2/h12,16H,4-11,13H2,1-3H3 |
InChI Key |
OLINSDQYCJWWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=CC(=NN1CCC)C |
Origin of Product |
United States |
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